

Application Notes and Protocols for DT-061 in Mouse Xenograft Models

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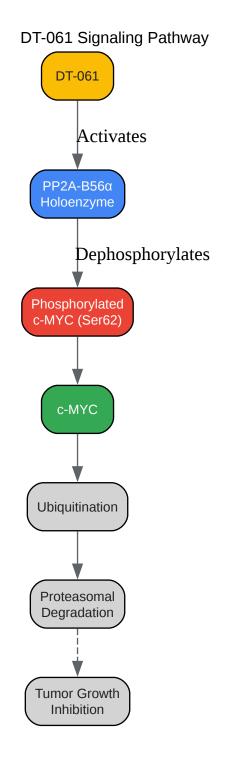
Introduction

DT-061 is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2] By selectively stabilizing the PP2A-B56α holoenzyme, **DT-061** promotes the dephosphorylation of key oncoproteins, most notably c-MYC, leading to their degradation and subsequent inhibition of tumor growth.[3] These application notes provide a comprehensive overview of the dosage and administration of **DT-061** in preclinical mouse xenograft models, along with detailed protocols for experimental execution.

Mechanism of Action: PP2A Activation and c-MYC Degradation

DT-061 functions by binding to a unique interface of the PP2A-B56α heterotrimer, enhancing its stability and enzymatic activity.[3] This targeted activation of PP2A leads to the dephosphorylation of the oncoprotein c-MYC at the Serine 62 residue.[3] Dephosphorylation at this site signals for the subsequent ubiquitination and proteasomal degradation of c-MYC, a key driver of tumorigenesis.[3] This reduction in c-MYC levels is a primary mechanism by which **DT-061** exerts its anti-tumor effects.





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Caption: DT-061 activates the PP2A-B56 α holoenzyme, leading to c-MYC dephosphorylation and degradation.



Data Presentation: DT-061 Dosage and Efficacy in Xenograft Models

The following table summarizes the dosages and reported outcomes of **DT-061** administration in various mouse xenograft models.



Xenograft Model	Mouse Strain	Dosage	Administrat ion Route & Frequency	Treatment Duration	Outcome
H358 (Lung Adenocarcino ma)	Athymic Nude	5 mg/kg	Oral Gavage, Twice Daily	4 weeks	Significant tumor growth inhibition.[1]
H441 (Lung Adenocarcino ma)	BALB/c nu/nu	5 mg/kg	Oral Gavage	4 weeks	Showed activity in inhibiting tumor growth.
MEC1 (Chronic Lymphocytic Leukemia)	Rag2-/-γC-/-	15 mg/kg	Oral Gavage, Twice Daily	Not Specified	Inhibited tumor growth of both wild- type (~40.5%) and multidrug- resistant (~27.6%) cells.
VCaP-EnzaR (Castration- Resistant Prostate Cancer)	SCID	15 mg/kg	Oral Gavage, Twice Daily	3 weeks	Dramatic tumor regression.[4]
VCaP-EnzaR (Castration- Resistant Prostate Cancer)	SCID	50 mg/kg	Oral Gavage, Twice Daily	3 weeks	Dramatic tumor regression, with >85% of animals showing disease regression.[4]



Experimental Protocols Preparation of DT-061 for Oral Administration

Materials:

- DT-061 powder
- Dimethyl sulfoxide (DMSO)
- Vehicle (select one):
 - Corn oil
 - 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
 - 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **DT-061** in DMSO. For example, a 20.8 mg/mL stock solution.
- · Working Solution Preparation:
 - For Corn Oil Vehicle: Add 100 μL of the 20.8 mg/mL DT-061 stock solution to 900 μL of corn oil to achieve a final concentration of 2.08 mg/mL. Mix thoroughly by vortexing.
 - \circ For SBE-β-CD Vehicle: Add 100 µL of the 20.8 mg/mL **DT-061** stock solution to 900 µL of 20% SBE-β-CD in saline to achieve a final concentration of 2.08 mg/mL. Mix until the solution is a uniform suspension.
 - For PEG300/Tween-80 Vehicle: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve the required amount of **DT-061** in this vehicle to achieve the desired final concentration.
- Administration:



 Administer the prepared **DT-061** solution to mice via oral gavage at the dosages specified in the table above. The volume of administration should be calculated based on the mouse's body weight (e.g., 10 mL/kg).

Establishment of Subcutaneous Xenograft Model

Materials:

- Cancer cell line (e.g., H358, H441, MEC1, VCaP)
- · Culture medium appropriate for the cell line
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional, but recommended for some cell lines)
- Immunodeficient mice (e.g., Athymic Nude, BALB/c nu/nu, SCID, Rag2-/-yC-/-)
- Syringes and needles (27-30 gauge)

Procedure:

- Cell Culture and Harvesting:
 - Culture the selected cancer cell line in its recommended medium until it reaches 80-90% confluency.
 - Wash the cells with PBS and detach them using trypsin-EDTA.
 - Neutralize the trypsin with culture medium and centrifuge the cells to form a pellet.
 - Resuspend the cell pellet in serum-free medium or PBS.
- · Cell Counting and Viability:
 - Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >90%.

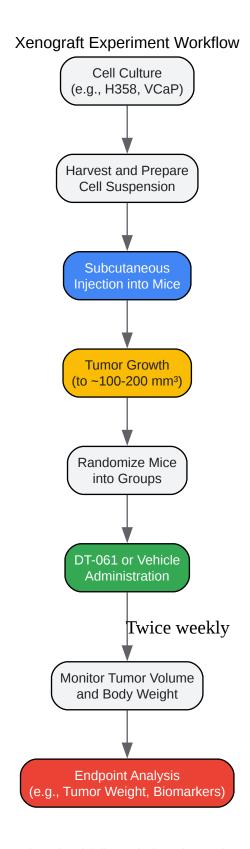
Methodological & Application





- Preparation of Cell Suspension for Injection:
 - \circ Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 106 to 1 x 107 cells per 100-200 μ L).
 - Keep the cell suspension on ice until injection.
- Subcutaneous Injection:
 - Anesthetize the mouse using an appropriate method.
 - Inject the cell suspension subcutaneously into the flank of the mouse.
 - Monitor the mice for tumor growth.





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Caption: A typical workflow for a mouse xenograft study investigating the efficacy of **DT-061**.



Tumor Growth Monitoring and Data Analysis

Procedure:

- Tumor Measurement:
 - Measure the length (L) and width (W) of the tumors with digital calipers two to three times per week.
- Tumor Volume Calculation:
 - Calculate the tumor volume using the formula: Tumor Volume = (L x W2) / 2.
- Data Analysis:
 - Plot the mean tumor volume ± SEM for each treatment group over time.
 - At the end of the study, calculate the Tumor Growth Inhibition (TGI) if applicable, using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
 - For studies showing tumor regression, a waterfall plot can be used to visualize the percent change in tumor volume for each individual mouse from baseline.

Safety and Handling

DT-061 is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should optimize experimental conditions based on their specific cell lines, mouse models, and laboratory settings.



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